carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium

MOCVD precursor thermodynamics sublimation enthalpy vapor pressure

Dicarbonyl(acetylacetonato)iridium(I), most commonly referred to as Ir(CO)₂(acac), is a square-planar iridium(I) complex bearing two carbonyl ligands and one bidentate acetylacetonate (acac) ligand. With a molecular formula of C₇H₇IrO₄ (MW 347.35 g/mol), CAS 14023-80-4, this crystalline organometallic solid serves as a cornerstone precursor for metal-organic chemical vapor deposition (MOCVD) of iridium thin films and as a versatile synthon in organometallic catalysis.

Molecular Formula C7H8IrO4
Molecular Weight 348.35 g/mol
Cat. No. B12352356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
Molecular FormulaC7H8IrO4
Molecular Weight348.35 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir]
InChIInChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;;
InChIKeyNMFBREHTKYXYKM-FHJHGPAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicarbonyl(acetylacetonato)iridium(I) [Ir(CO)₂(acac)] – Essential Procurement Data for the Preferred Low-Temperature CVD Iridium Precursor


Dicarbonyl(acetylacetonato)iridium(I), most commonly referred to as Ir(CO)₂(acac), is a square-planar iridium(I) complex bearing two carbonyl ligands and one bidentate acetylacetonate (acac) ligand . With a molecular formula of C₇H₇IrO₄ (MW 347.35 g/mol), CAS 14023-80-4, this crystalline organometallic solid serves as a cornerstone precursor for metal-organic chemical vapor deposition (MOCVD) of iridium thin films and as a versatile synthon in organometallic catalysis [1]. Its value proposition for scientific procurement rests on quantitatively demonstrable differences in volatility, decomposition pathway, and resulting film morphology when compared to the most frequently considered in-class alternatives, Ir(acac)₃ and Ir(CO)₂(hfac).

Why Ir(acac)₃ or Ir(CO)₂(hfac) Cannot Substitute Ir(CO)₂(acac) Without Quantifiable Performance Loss


Although Ir(acac)₃ and Ir(CO)₂(hfac) are the most commonly cited alternatives for iridium film deposition, interchanging them with Ir(CO)₂(acac) introduces measurable and often unacceptable deviations in film morphology, grain size control, and thermodynamic handling requirements. Ir(acac)₃ demands an oxygen co-reactant to achieve dense, homogeneous films and yields granular deposits under inert or reducing atmospheres, whereas Ir(CO)₂(acac) delivers a consistent granular morphology irrespective of the reaction medium, eliminating atmosphere-dependent process variability [1]. The fluorinated analog Ir(CO)₂(hfac) exhibits higher volatility but also a significantly different sublimation enthalpy, which alters precursor delivery rates and may lead to premature gas-phase decomposition in hot-wall CVD reactors if the thermal budget is not recalibrated [2]. These compound-specific thermodynamic and morphological signatures mean that a simple stoichiometric or structural analogy is insufficient to guarantee reproducible film properties.

Product-Specific Quantitative Evidence Guide for Ir(CO)₂(acac) Selection


Sublimation Enthalpy of Ir(CO)₂(acac) vs. Ir(CO)₂(hfac): A 10.9% Higher Energy Barrier Enabling Tighter Thermal Delivery Control

Standard sublimation enthalpy (ΔsubH°₂₉₈.₁₅) for Ir(CO)₂(acac) is 93.9 ± 1.7 kJ/mol, compared to 84.7 ± 1.5 kJ/mol for the fluorinated analog Ir(CO)₂(hfac) [1]. This 10.9% higher enthalpy means Ir(CO)₂(acac) requires more thermal energy to enter the gas phase, providing a wider operating window for precursor delivery before premature vaporization or decomposition occurs in hot-wall CVD reactors. In contrast, Ir(CO)₂(hfac) volatility is higher, which can lead to uncontrolled flash evaporation and non-uniform film growth if the thermal gradient is not precisely managed.

MOCVD precursor thermodynamics sublimation enthalpy vapor pressure

Film Morphology: Ir(CO)₂(acac) Delivers Consistent Granular Films Independent of Reaction Atmosphere, Unlike Ir(acac)₃

In pulsed MOCVD experiments, Ir(CO)₂(acac) produces iridium films with a granular structure regardless of whether the reaction atmosphere is O₂, H₂, or vacuum [1]. In contrast, Ir(acac)₃ yields dense, homogeneous films only in the presence of O₂; under vacuum or H₂, it also forms granular layers. This atmosphere-insensitivity of Ir(CO)₂(acac) simplifies process design and eliminates the need for a dedicated oxidizing gas line when a granular morphology is targeted. The granular films from Ir(CO)₂(acac) deposited at 240–300 °C consist of iridium particles with sizes in the 4–20 nm range, as measured by AFM [2].

iridium thin film morphology MOCVD film structure granular vs. dense films

Low-Temperature Deposition Capability: Ir(CO)₂(acac) Enables Crystalline Ir Films at Substrate Temperatures as Low as 240 °C

Ir(CO)₂(acac) has been demonstrated to deposit iridium films by pulse CVD at substrate temperatures between 240 °C and 300 °C, yielding metallic iridium with particle sizes of 4–20 nm [1]. This low-temperature window is significantly below the typical deposition temperature required for Ir(acac)₃ in the absence of reactive gases (often exceeding 350 °C) and is enabled by the facile surface-mediated decomposition of the carbonyl ligands on the growing film surface. The main gaseous by-products—acetylacetone, CO, CO₂, and C₂H₃O—do not incorporate carbon into the film under optimized conditions.

low-temperature CVD iridium thin film deposition temperature window

Phosphine-Free Nature: Ir(CO)₂(acac) Avoids Phosphine Contamination in Catalytic Applications Compared to Vaska's Complex

Ir(CO)₂(acac) is a phosphine-free Ir(I) precursor that undergoes oxidative addition with perfluoroalkyl iodides (RF–I) to yield octahedral Ir(III) products without the need for ancillary phosphine ligands [1]. In contrast, Vaska's complex (IrCl(CO)(PPh₃)₂) and related phosphine-containing catalysts introduce the risk of phosphorus incorporation into the product or catalyst deactivation via phosphine oxidation. The absence of phosphine also simplifies post-reaction purification and eliminates ³¹P-related spectroscopic interference in mechanistic studies.

phosphine-free iridium precursor oxidative addition homogeneous catalysis

Optimal Application Scenarios for Ir(CO)₂(acac) Driven by Quantitative Differentiation


MOCVD of Granular Iridium Electrodes for Biomedical Implants and Neural Interfaces

The atmosphere-independent granular film morphology of Ir(CO)₂(acac) [1] is ideally suited for depositing high-surface-area iridium coatings on temperature-sensitive polymer substrates used in neurostimulation electrodes and pacemaker leads. The low deposition temperature (240–300 °C) [2] prevents substrate degradation while the consistent 4–20 nm grain size ensures reproducible electrochemical impedance. Procurement of Ir(CO)₂(acac) eliminates the need for O₂ gas handling infrastructure required by Ir(acac)₃, reducing both capital expenditure and process complexity.

Synthesis of Phosphine-Free Organoiridium Catalysts for Pharmaceutical Intermediates

The phosphine-free nature of Ir(CO)₂(acac) [1] makes it the precursor of choice for synthesizing Ir(III) perfluoroalkyl complexes used in C–H activation and carbonylation catalysis. Unlike Vaska's complex, Ir(CO)₂(acac) introduces no phosphorus, eliminating the risk of phosphine oxide contamination in active pharmaceutical ingredients (APIs) and simplifying ICP-MS purity analysis of final products.

Low-Thermal-Budget Iridium Metallization for Flexible Electronics

With a demonstrated deposition temperature window starting at 240 °C [1], Ir(CO)₂(acac) enables direct metallization of polyimide and PET substrates that cannot tolerate the >350 °C temperatures required by Ir(acac)₃-based processes. The higher sublimation enthalpy of Ir(CO)₂(acac) (93.9 kJ/mol vs. 84.7 kJ/mol for Ir(CO)₂(hfac)) [2] provides superior control over precursor delivery at these lower temperatures, preventing vaporizer clogging and ensuring run-to-run reproducibility in roll-to-roll manufacturing.

Supported Single-Site Iridium Catalysts on Zeolites and Metal Oxides

Ir(CO)₂(acac) reacts cleanly with hydroxylated oxide surfaces (SiO₂, γ-Al₂O₃, MgO, HY zeolite) to form atomically dispersed, supported Ir(CO)₂ complexes that serve as well-defined catalytic sites for ethene hydrogenation and H–D exchange reactions [1]. The acac ligand is eliminated as Hacac during grafting, leaving a uniform Ir(I) site without the halide contamination associated with IrCl₃-based impregnation methods. This surface organometallic chemistry route is impossible to replicate with Ir(acac)₃ due to its Ir(III) oxidation state and lack of reactive carbonyl ligands.

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